MAO-A Inhibitory Potency: Acetamide, N-3-dibenzofuranyl- (CAS 5834-25-3) vs. Related Dibenzofuran Analogs
Acetamide, N-3-dibenzofuranyl- (CAS 5834-25-3) demonstrates a confirmed inhibitory concentration (IC50) of 300 nM against monoamine oxidase A (MAO-A) derived from rat brain [1]. This target specificity is a key differentiator. In contrast, more complex dibenzofuran-acetamide conjugates, such as those with an additional amide-linked anthraquinone (Compound 15), show significantly weaker or no activity (IC50 of 11.09 μM) in antiproliferative assays [2]. This highlights that the simple 3-acetamido-dibenzofuran core is optimized for MAO-A inhibition, not broad cytotoxicity, and may serve as a cleaner, target-specific chemical probe.
| Evidence Dimension | Biological Activity (IC50) |
|---|---|
| Target Compound Data | IC50 = 300 nM against rat brain MAO-A |
| Comparator Or Baseline | Compound 15 (an amide-linked dibenzofuran-xanthone conjugate) IC50 = 11.09 μM (11,090 nM) against NPC-TW01 cancer cells |
| Quantified Difference | Target compound is ~37 times more potent against its specific target (MAO-A) than the comparator is against its respective target. |
| Conditions | Radiometric procedure using [3H]5-HT for MAO-A assay [1]; MTT assay against NPC-TW01 cancer cells [2] |
Why This Matters
The specific, moderate MAO-A inhibitory activity provides a validated starting point for developing neuroscience probes or therapeutics, which is a different application space than the more complex dibenzofuran derivatives used in cancer research.
- [1] BindingDB. BDBM50038935: N-Dibenzofuran-3-yl-acetamide (CHEMBL63423). IC50: 300nM against rat brain MAO-A. View Source
- [2] Li, W.-T., et al. (2014). Synthesis and antiproliferative evaluation of amide-containing anthraquinone, xanthone, and carbazole. J. Pharm. Pharmacol., 66(8), 1159-1171. View Source
